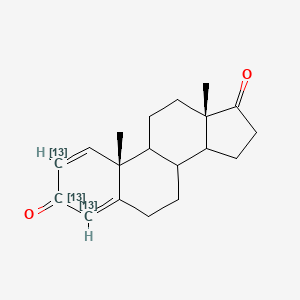

Androsta-1,4-dien-3,17-dione-2,3,4-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boldenone 2,3,4-13C3 is a labeled form of boldenone, an anabolic-androgenic steroid. This compound is used in various scientific research applications due to its unique properties. Boldenone itself is known for promoting protein synthesis, supporting nitrogen retention, and enhancing the release of erythropoietin from the kidneys .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boldenone can be synthesized from androstenedione through a dual-enzyme catalytic system involving 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The conversion efficiency of these enzymes can be optimized to increase the yield of boldenone. The traditional chemical synthesis of boldenone involves a three-step reaction starting from androstenedione .

Industrial Production Methods

The industrial production of boldenone primarily relies on chemical synthesis, which can be complex and environmentally challenging due to excessive byproducts and hazardous chemicals . Recently, biosynthetic methods using microorganisms have gained attention for their eco-friendly and efficient production processes .

Análisis De Reacciones Químicas

Types of Reactions

Boldenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of boldenone include 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The reaction conditions often involve optimizing enzyme expression systems to increase the yield and purity of the final product .

Major Products Formed

The major products formed from the reactions involving boldenone include its various esters, such as boldenone undecylenate, which is used in veterinary medicine .

Aplicaciones Científicas De Investigación

Boldenone 2,3,4-13C3 has a wide range of scientific research applications:

Mecanismo De Acción

Boldenone exerts its effects by binding to androgen receptors, which regulate gene transcription . This binding promotes anabolic activities such as protein synthesis and nitrogen retention. The compound also stimulates the release of erythropoietin from the kidneys, enhancing red blood cell production .

Comparación Con Compuestos Similares

Similar Compounds

Testosterone: Boldenone is a derivative of testosterone with a double bond between the C1 and C2 positions.

Boldenone Undecylenate: An ester of boldenone used in veterinary medicine.

Quinbolone: A related compound with a cyclopentenyl enol ether group.

Uniqueness

Boldenone is unique due to its mild androgenic activity and strong anabolic effects, making it suitable for various research and veterinary applications . Its labeled form, Boldenone 2,3,4-13C3, is particularly valuable in metabolic studies and analytical chemistry .

Propiedades

Fórmula molecular |

C19H24O2 |

|---|---|

Peso molecular |

287.37 g/mol |

Nombre IUPAC |

(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1/i7+1,11+1,13+1 |

Clave InChI |

LUJVUUWNAPIQQI-SHPXCNMVSA-N |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2=O)CCC4=[13CH][13C](=O)[13CH]=C[C@]34C |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)

![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)

![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)

![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)